Head-to-Head Comparison: N-OH-AAC vs. N-OH-AAF — ki/KD Ratio as a Measure of Transacetylase Inactivation Efficiency
In a direct head-to-head study, Wick et al. (1988) compared the inactivation kinetics of N-OH-AAC (the target compound) and N-OH-AAF (its closest structural analog, bearing a fluorene rather than carbazole ring system) against partially purified rat hepatic N-acetyltransferase (NAT). Although N-OH-AAC exhibited an apparent first-order inactivation rate constant (ki) that was 7-fold lower than that of N-OH-AAF, the relative ki/KD values demonstrated that N-OH-AAC was the more potent and efficient inactivator of transacetylase activity [1]. This means that when corrected for binding affinity, N-OH-AAC converts enzyme binding events into irreversible inactivation more efficiently than N-OH-AAF. The irreversible nature was confirmed by failure to recover enzymatic activity after extensive dialysis or gel filtration [1].
| Evidence Dimension | Transacetylase inactivation efficiency (ki/KD ratio) |
|---|---|
| Target Compound Data | N-OH-AAC: ki 7-fold lower than N-OH-AAF, but higher ki/KD ratio (exact values reported in source paper) |
| Comparator Or Baseline | N-OH-AAF (N-hydroxy-2-acetamidofluorene): 7-fold higher ki, but lower ki/KD ratio |
| Quantified Difference | N-OH-AAC is the more efficient inactivator on a binding-corrected basis despite a 7-fold lower inactivation rate constant |
| Conditions | Partially purified rat hepatic N-acetyltransferase (NAT); irreversible inactivation confirmed by dialysis and gel filtration |
Why This Matters
For researchers selecting a chemical probe to irreversibly inactivate NAT enzymes, N-OH-AAC offers superior inactivation efficiency per binding event compared to the more commonly referenced N-OH-AAF, making it the preferred tool for experiments where complete and efficient target engagement is required.
- [1] Wick MJ, Jantan IB, Hanna PE. Irreversible inhibition of rat hepatic transacetylase activity by N-arylhydroxamic acids. Biochem Pharmacol. 1988;37(7):1225-1231. DOI: 10.1016/0006-2952(88)90775-7 View Source
